molecular formula C17H19N5O5S B11469007 4-methoxy-N-[2-(3-methoxyphenoxy)ethyl]-3-(1H-tetrazol-1-yl)benzenesulfonamide

4-methoxy-N-[2-(3-methoxyphenoxy)ethyl]-3-(1H-tetrazol-1-yl)benzenesulfonamide

Cat. No.: B11469007
M. Wt: 405.4 g/mol
InChI Key: PRXGMRPLEWJHNA-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(3-methoxyphenoxy)ethyl]-3-(1H-tetrazol-1-yl)benzenesulfonamide is an organic compound that features a complex structure with multiple functional groups, including methoxy, phenoxy, tetrazole, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(3-methoxyphenoxy)ethyl]-3-(1H-tetrazol-1-yl)benzenesulfonamide typically involves multiple steps, including nucleophilic substitution, amidation, and cyclization reactions. The starting materials often include methoxy-substituted benzene derivatives, phenoxyethyl halides, and tetrazole precursors. The reaction conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(3-methoxyphenoxy)ethyl]-3-(1H-tetrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonamide group can yield primary or secondary amines.

Scientific Research Applications

4-methoxy-N-[2-(3-methoxyphenoxy)ethyl]-3-(1H-tetrazol-1-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(3-methoxyphenoxy)ethyl]-3-(1H-tetrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The sulfonamide group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H19N5O5S

Molecular Weight

405.4 g/mol

IUPAC Name

4-methoxy-N-[2-(3-methoxyphenoxy)ethyl]-3-(tetrazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C17H19N5O5S/c1-25-13-4-3-5-14(10-13)27-9-8-19-28(23,24)15-6-7-17(26-2)16(11-15)22-12-18-20-21-22/h3-7,10-12,19H,8-9H2,1-2H3

InChI Key

PRXGMRPLEWJHNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCCNS(=O)(=O)C2=CC(=C(C=C2)OC)N3C=NN=N3

Origin of Product

United States

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